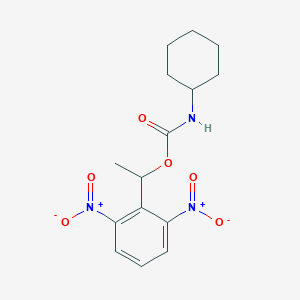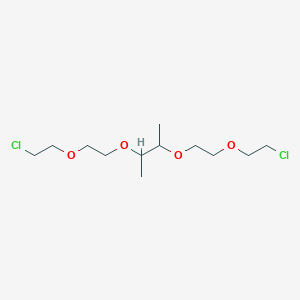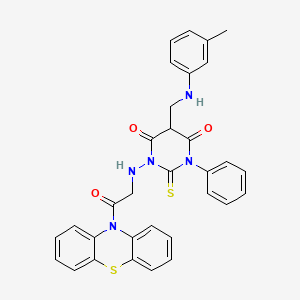
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl and acetyl groups. Key reagents used in these steps include:
Phenothiazine: The starting material for the synthesis.
3-Methylphenylamine: Used to introduce the methylphenyl group.
Acetyl chloride: Employed in the acetylation step.
Various catalysts and solvents: Such as hydrochloric acid, acetic acid, and organic solvents like dichloromethane.
The reaction conditions often involve controlled temperatures, typically ranging from room temperature to moderate heating, and specific pH levels to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key aspects of industrial production include:
Automated reaction systems: To ensure precise control over reaction conditions.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Quality control measures: To ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic, antihistaminic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to receptors: Such as dopamine or histamine receptors, which can modulate neurotransmitter activity.
Inhibition of enzymes: That are involved in metabolic pathways, potentially leading to therapeutic effects.
Interference with DNA/RNA: Affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- include:
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic compound.
Thioridazine: Another antipsychotic drug with a similar structure.
Eigenschaften
CAS-Nummer |
141177-48-2 |
|---|---|
Molekularformel |
C32H27N5O3S2 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
5-[(3-methylanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C32H27N5O3S2/c1-21-10-9-11-22(18-21)33-19-24-30(39)35(23-12-3-2-4-13-23)32(41)37(31(24)40)34-20-29(38)36-25-14-5-7-16-27(25)42-28-17-8-6-15-26(28)36/h2-18,24,33-34H,19-20H2,1H3 |
InChI-Schlüssel |
QQPNNBVYGXYDOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
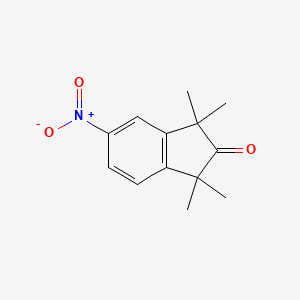
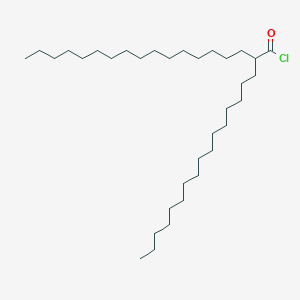
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

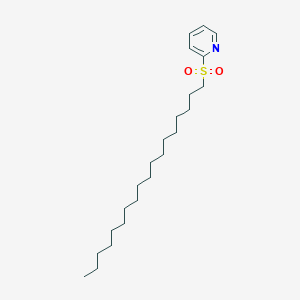
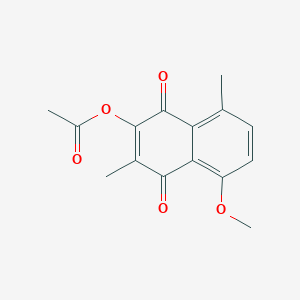
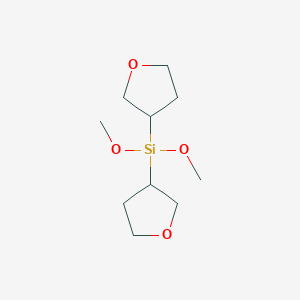
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


